molecular formula C17H19N3O2S B2703491 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 872689-34-4

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2703491
CAS No.: 872689-34-4
M. Wt: 329.42
InChI Key: IEKAOZVIHNZQLN-UHFFFAOYSA-N
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Description

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a chemical compound with the molecular formula C17H19N3O2S and a molecular weight of 329.42 g/mol. This compound belongs to the class of pyridazinone derivatives, which are known for their diverse pharmacological activities .

Preparation Methods

The synthesis of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves several steps. One common method includes the reaction of 6-(p-tolyl)pyridazin-3-yl thiol with morpholine and ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or thio group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Scientific Research Applications

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can be compared with other pyridazinone derivatives, such as:

    6-Aryl-3(2H)-pyridazinone: Known for its antimicrobial and anti-inflammatory activities.

    2,7-Naphthyridine derivatives: Exhibiting anticancer and antimicrobial properties.

    Pyridazine derivatives: Used in cardiovascular drugs and agrochemicals.

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological profiles and applications.

Properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-2-4-14(5-3-13)15-6-7-16(19-18-15)23-12-17(21)20-8-10-22-11-9-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKAOZVIHNZQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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